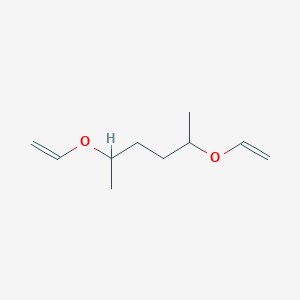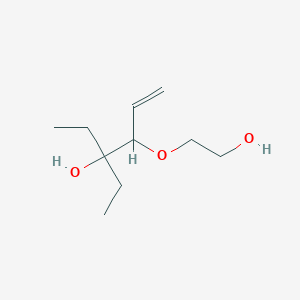
1-Pentanol, DMTBS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanol, DMTBS (tert-butyldimethylsilyl ether of 1-pentanol) is an organic compound with the molecular formula C11H26OSi. It is a derivative of 1-pentanol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is commonly used in organic synthesis to protect alcohol functionalities during chemical reactions .
Vorbereitungsmethoden
1-Pentanol, DMTBS can be synthesized through the reaction of 1-pentanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions . The general reaction is as follows:
1-Pentanol+TBDMS-Cl+Base→1-Pentanol, DMTBS+HCl
Industrial production methods for 1-pentanol involve hydroformylation of 1-butene followed by hydrogenation of the resulting pentanal .
Analyse Chemischer Reaktionen
1-Pentanol, DMTBS undergoes various chemical reactions, including:
Oxidation: The TBDMS group protects the hydroxyl group from oxidation, allowing selective oxidation of other functional groups in the molecule.
Reduction: The compound can be reduced to its corresponding alcohol by removing the TBDMS group using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride).
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and fluoride sources for deprotection . Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Pentanol, DMTBS is widely used in scientific research due to its role as a protecting group for alcohols. Its applications include:
Chemistry: Used in organic synthesis to protect hydroxyl groups during multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection of functional groups is required.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty chemicals.
Wirkmechanismus
The mechanism by which 1-pentanol, DMTBS exerts its effects involves the protection of the hydroxyl group through the formation of a stable silyl ether bond. This protection prevents unwanted reactions at the hydroxyl site, allowing selective reactions at other functional groups. The molecular target is the hydroxyl group of 1-pentanol, and the pathway involves the formation and cleavage of the silyl ether bond .
Vergleich Mit ähnlichen Verbindungen
1-Pentanol, DMTBS can be compared with other silyl ethers such as trimethylsilyl (TMS) ether and triisopropylsilyl (TIPS) ether. These compounds also protect hydroxyl groups but differ in their steric and electronic properties:
Trimethylsilyl (TMS) Ether: Smaller and less sterically hindered, making it easier to remove but less stable under acidic conditions.
Triisopropylsilyl (TIPS) Ether: Larger and more sterically hindered, providing greater stability but requiring harsher conditions for removal.
Similar compounds include other primary alcohols like methanol, ethanol, and butanol, which can also form silyl ethers but differ in their chain length and reactivity .
Eigenschaften
CAS-Nummer |
144363-01-9 |
|---|---|
Molekularformel |
C11H26OSi |
Molekulargewicht |
202.41 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-pentoxysilane |
InChI |
InChI=1S/C11H26OSi/c1-7-8-9-10-12-13(5,6)11(2,3)4/h7-10H2,1-6H3 |
InChI-Schlüssel |
JZZUDMZDKGREBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)



![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)


![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)

